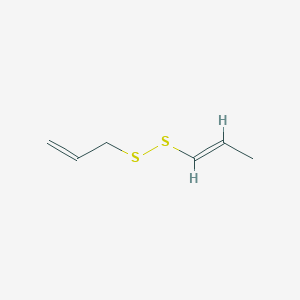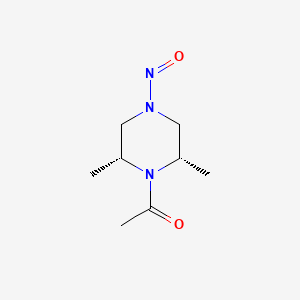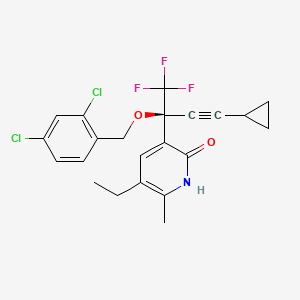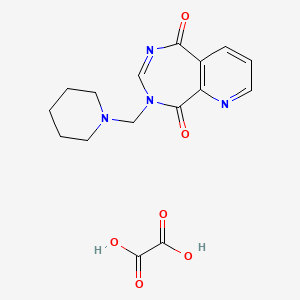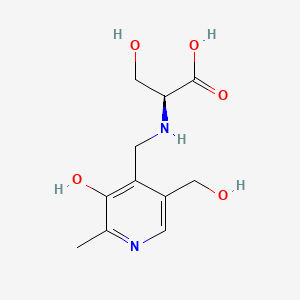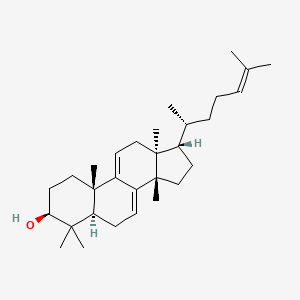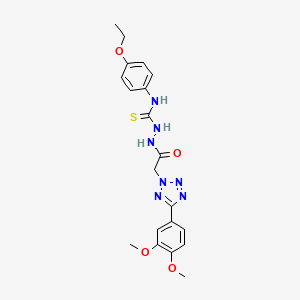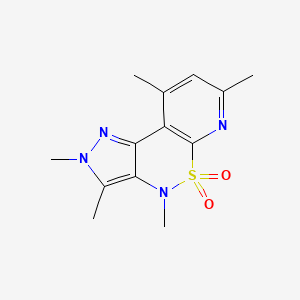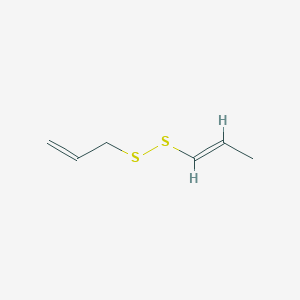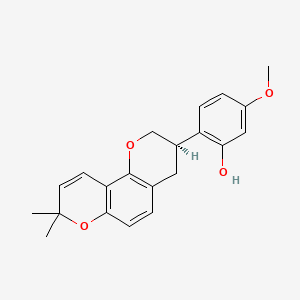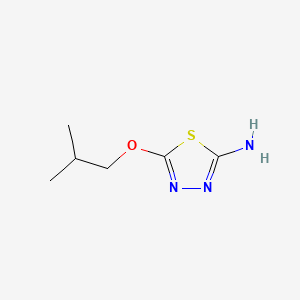
Dimethyl (1,3-phenylenebis(1-methylethylidene))biscarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl (1,3-phenylenebis(1-methylethylidene))biscarbamate is an organic compound with the molecular formula C16H24N2O4 It is characterized by its unique structure, which includes two carbamate groups attached to a 1,3-phenylenebis(1-methylethylidene) backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (1,3-phenylenebis(1-methylethylidene))biscarbamate typically involves the reaction of 1,3-phenylenebis(1-methylethylidene) with dimethyl carbamate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the carbamate groups. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is typically carried out in batch reactors, where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or distillation to remove any impurities.
化学反応の分析
Types of Reactions
Dimethyl (1,3-phenylenebis(1-methylethylidene))biscarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The carbamate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum and are carried out under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
科学的研究の応用
Dimethyl (1,3-phenylenebis(1-methylethylidene))biscarbamate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of polymers, resins, and other industrial materials due to its unique chemical properties.
作用機序
The mechanism of action of Dimethyl (1,3-phenylenebis(1-methylethylidene))biscarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1,1′-(Methylenedi-4,1-phenylene)bismaleimide: This compound has a similar structure but contains maleimide groups instead of carbamate groups.
Phenol, 4,4’-(1-methylethylidene)bis-: Another structurally related compound with phenol groups.
Uniqueness
Dimethyl (1,3-phenylenebis(1-methylethylidene))biscarbamate is unique due to its specific combination of carbamate groups and the 1,3-phenylenebis(1-methylethylidene) backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.
特性
CAS番号 |
90826-31-6 |
|---|---|
分子式 |
C16H24N2O4 |
分子量 |
308.37 g/mol |
IUPAC名 |
methyl N-[2-[3-[2-(methoxycarbonylamino)propan-2-yl]phenyl]propan-2-yl]carbamate |
InChI |
InChI=1S/C16H24N2O4/c1-15(2,17-13(19)21-5)11-8-7-9-12(10-11)16(3,4)18-14(20)22-6/h7-10H,1-6H3,(H,17,19)(H,18,20) |
InChIキー |
SDGWUDZXWBPSGI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC(=CC=C1)C(C)(C)NC(=O)OC)NC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


